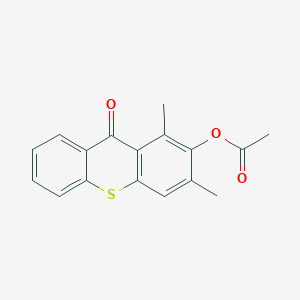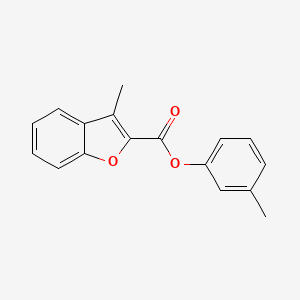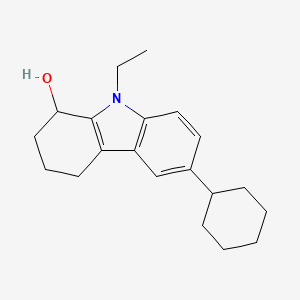![molecular formula C19H24O4 B4892041 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene)](/img/structure/B4892041.png)
1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene), also known as PRODAN, is a fluorescent probe that is widely used in scientific research. PRODAN has a unique structure that makes it an excellent tool for studying a variety of biological processes.
Mécanisme D'action
1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) works by emitting fluorescence when excited by light. The fluorescence of 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) is sensitive to its environment, which makes it an excellent tool for studying biological processes. The mechanism of action of 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) is based on the principle of fluorescence resonance energy transfer (FRET).
Biochemical and Physiological Effects:
1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal biological processes. This makes it an excellent tool for studying biological processes without altering them.
Avantages Et Limitations Des Expériences En Laboratoire
1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) has several advantages for lab experiments. It is easy to synthesize, non-toxic, and has minimal biochemical and physiological effects on cells and tissues. 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) is also highly sensitive to its environment, which makes it an excellent tool for studying biological processes. However, 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) has some limitations. It is not suitable for studying processes that occur in highly acidic or basic environments. 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) is also sensitive to temperature and can be affected by photobleaching.
Orientations Futures
There are several future directions for the use of 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) in scientific research. One direction is the development of new derivatives of 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) that are more sensitive to specific biological processes. Another direction is the use of 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) in the development of new diagnostic tools for detecting diseases. 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) can also be used in the development of new drugs that target specific biological processes. Overall, 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) is a versatile tool that has many potential applications in scientific research.
Méthodes De Synthèse
1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) can be synthesized by the reaction of 2-ethoxybenzaldehyde with 1,3-propanediol in the presence of a Lewis acid catalyst. The reaction yields a diol intermediate, which is then oxidized to form 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene). The synthesis of 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) is a fluorescent probe that is widely used in scientific research. It is used to study a variety of biological processes, including protein-ligand interactions, membrane fluidity, and lipid bilayer structure. 1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene) is also used as a pH sensor and a probe for detecting oxidative stress.
Propriétés
IUPAC Name |
1-ethoxy-2-[3-(2-ethoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-3-20-16-10-5-7-12-18(16)22-14-9-15-23-19-13-8-6-11-17(19)21-4-2/h5-8,10-13H,3-4,9,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUXCBSSFKLMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-2-[3-(2-ethoxyphenoxy)propoxy]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4891968.png)
![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-(dimethylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4891969.png)
![ethyl N-(4-{[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate](/img/structure/B4891977.png)
![2-[(cyanomethyl)thio]-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4891985.png)

![N-({[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4892010.png)
![N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine](/img/structure/B4892027.png)
![2-methoxy-5-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]phenol](/img/structure/B4892030.png)

![4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine](/img/structure/B4892048.png)
![1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B4892053.png)
![2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B4892061.png)